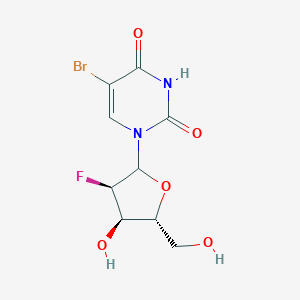

5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil

Descripción general

Descripción

5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil, also known as this compound, is a useful research compound. Its molecular formula is C₉H₁₀BrFN₂O₅ and its molecular weight is 325.09 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyuridine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil, a fluorinated pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential applications in cancer treatment and its unique biochemical properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C₉H₁₀BrFN₂O₅

- Molecular Weight : 325.09 g/mol

- CAS Number : 55612-18-5

- Purity : Typically ≥95%

This compound functions primarily as an antitumor agent through several mechanisms:

- Inhibition of DNA Synthesis : The compound competes with thymidine for incorporation into DNA, disrupting normal replication and transcription processes. This interference can lead to apoptosis in rapidly dividing cancer cells.

- Immune Modulation : Studies have indicated that fluorinated pyrimidines can enhance anticancer immune responses by increasing the activity of natural killer (NK) cells and CD8 T cells while reducing myeloid-derived suppressor cells (MDSCs), which are known to inhibit immune responses against tumors.

- Prodrug Activity : As a prodrug, it may be converted into active metabolites that exert cytotoxic effects selectively on tumor cells, thereby minimizing damage to healthy tissues .

Antitumor Efficacy

A study published in Cancer Research demonstrated the efficacy of this compound in various cancer models. The compound was shown to significantly reduce tumor growth in mice bearing Lewis lung carcinoma when administered at optimal doses .

Pharmacokinetics

Research has indicated that the pharmacokinetic profile of this compound allows for effective tissue distribution in tumor models. In experiments with radiolabeled versions of the compound, uptake was observed to correlate well with tumor proliferation rates, making it a promising candidate for imaging and therapeutic applications .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other fluorinated pyrimidines is useful:

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| 5-Fluorouracil (5-FU) | DNA synthesis inhibition | Colorectal cancer treatment |

| 5-Bromo-1-(2-fluoro-2-deoxy...) | DNA synthesis inhibition & immune modulation | Potential in various cancers |

| Gemcitabine | DNA synthesis inhibition | Pancreatic cancer treatment |

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Combination Therapies : Investigating its use in combination with other chemotherapeutic agents may enhance its efficacy and reduce resistance.

- Targeted Delivery Systems : Developing novel drug delivery systems that target tumors specifically could improve therapeutic outcomes while minimizing side effects.

- Clinical Trials : Further clinical trials are necessary to establish safety profiles, optimal dosing regimens, and long-term outcomes in cancer patients.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 5-bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil involves several chemical reactions that modify the uracil base to enhance its stability and biological activity. The compound can be synthesized through the introduction of bromine and fluorine at specific positions on the ribofuranose sugar moiety, which has been shown to improve its pharmacological properties compared to non-modified nucleosides .

Antiviral Properties

Research indicates that this compound exhibits antiviral activity, particularly against certain RNA viruses. Its structural modifications allow it to interfere with viral replication processes, making it a candidate for further development as an antiviral agent .

Anticancer Applications

The compound has been investigated for its potential use in cancer therapy. Studies have demonstrated that radiolabeled analogues of this nucleoside can be effectively taken up by tumor tissues, suggesting its utility in targeted radiotherapy . The stability of the compound in vivo also indicates that it may serve as a promising scaffold for the development of new anticancer drugs.

Nucleic Acid Modifications

This compound can be utilized in the development of modified oligonucleotides, which are essential tools in molecular biology for applications such as gene silencing and antisense therapies. The ability to introduce halogenated nucleotides into oligonucleotide sequences enhances their stability and binding affinity to target RNA or DNA sequences .

Research Tools

In research settings, this compound serves as a valuable reagent for synthesizing other nucleoside analogues and studying their biological effects. Its unique properties allow researchers to explore new avenues in drug design and molecular biology techniques .

Case Studies and Research Findings

Propiedades

IUPAC Name |

5-bromo-1-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOXFPXBLFRFHB-CDRSNLLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)CO)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970954 | |

| Record name | 5-Bromo-1-(2-deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55612-18-5 | |

| Record name | 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055612185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-1-(2-deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.